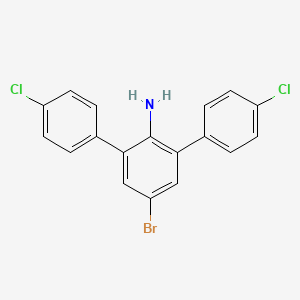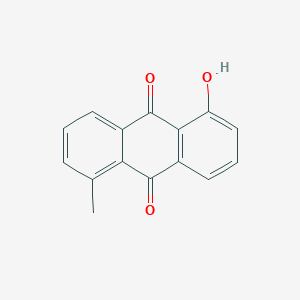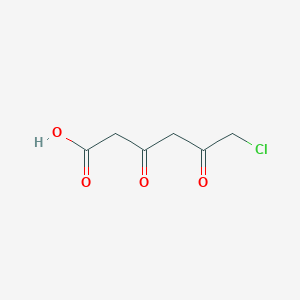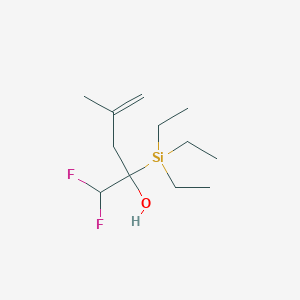
1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol: is an organofluorine compound characterized by the presence of both fluorine and silicon atoms within its structure. This compound is of interest due to its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of fluorine atoms into an organic framework. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hydrocarbon, is treated with a fluorinating agent. The reaction conditions often require the presence of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorine and the potential hazards associated with its handling.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is used as a building block for the synthesis of more complex organofluorine compounds
Biology and Medicine: The compound’s fluorinated nature makes it valuable in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a useful intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism by which 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves the interaction of its fluorine and silicon atoms with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its overall properties.
Comparaison Avec Des Composés Similaires
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 1,1-difluoro-4-(trimethylsilyl)but-3-yn-2-one
- Difluoro(trimethylsilyl)acetonitrile
Comparison: Compared to these similar compounds, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to its specific combination of fluorine and silicon atoms within a pentenol framework. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
649717-93-1 |
|---|---|
Formule moléculaire |
C12H24F2OSi |
Poids moléculaire |
250.40 g/mol |
Nom IUPAC |
1,1-difluoro-4-methyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C12H24F2OSi/c1-6-16(7-2,8-3)12(15,11(13)14)9-10(4)5/h11,15H,4,6-9H2,1-3,5H3 |
Clé InChI |
KLSDLHSEZQGOOM-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(CC(=C)C)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


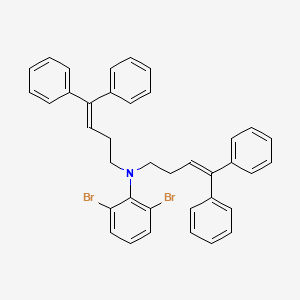

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)

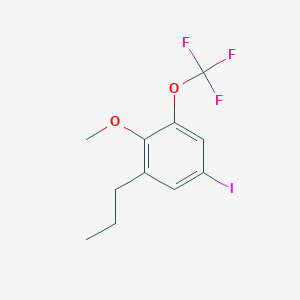
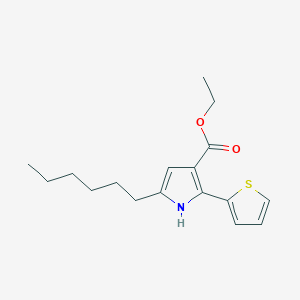
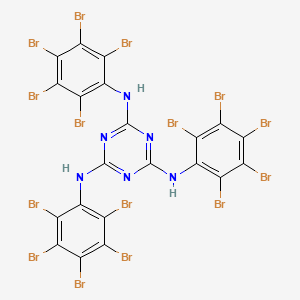
![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)
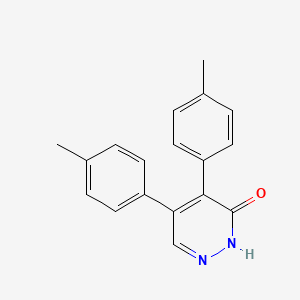
![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
